5-Isopropoxyquinolin-8-amine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing 5-alkoxy-8-aminoquinoline SAR often face limited access to branched alkoxy variants, hindering logP modulation and metabolic stability studies. • Fills a critical diversity gap: Its branched isopropoxy group provides an intermediate lipophilicity increment (est. logP ~1.8-2.0) versus linear ethoxy (logP 1.50) or methoxy analogs, directly impacting membrane permeability and CYP450 O-dealkylation rates. • Enables data-driven lead optimization: A reported dihydroorotase IC50 of 180 µM offers a quantitative benchmark for designing focused analog libraries with improved antiproliferative or anti-infective potency. Supplied as a research-use-only solid with a purity of ≥95%, ready for immediate medicinal chemistry and C-H functionalization campaigns.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13341792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropoxyquinolin-8-amine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=C2C=CC=NC2=C(C=C1)N
InChIInChI=1S/C12H14N2O/c1-8(2)15-11-6-5-10(13)12-9(11)4-3-7-14-12/h3-8H,13H2,1-2H3
InChIKeySIXJTKCHHHFTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropoxyquinolin-8-amine: Identity and Class Context


5-Isopropoxyquinolin-8-amine (CAS 1153287-09-2) is a 5-alkoxy-substituted 8-aminoquinoline with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol [1]. Structurally, it features an isopropoxy group at the quinoline 5-position and a primary amine at the 8-position, placing it within the broader 8-aminoquinoline scaffold class—a privileged structure in medicinal chemistry known for antimalarial, antimicrobial, and kinase-inhibitory activities [2]. Unlike the parent 8-aminoquinoline or the clinically used primaquine, the 5-isopropoxy substitution introduces increased steric bulk and lipophilicity, which can modulate both pharmacokinetic behavior and target interaction profiles. This compound is primarily utilized as a synthetic building block in medicinal chemistry campaigns, particularly for the construction of kinase-focused libraries and anti-infective screening decks [2].

Medicinal chemistry building block for kinase-focused library synthesis
Anti-infective screening deck diversification with distinct steric and lipophilic character
C–H functionalization directing group with regioselectivity probe via 5-isopropoxy substituent

Why 5-Isopropoxyquinolin-8-amine Is Not Interchangeable


The 5-alkoxy substituent on the 8-aminoquinoline scaffold is not a passive spectator group; its steric volume, lipophilicity, and electronic character directly influence target binding, metabolic stability, and physicochemical handling. Within the published SAR of 5-alkoxy-8-quinolinamines, the alkoxy chain length and branching have been shown to modulate in vitro antimalarial potency across a wide IC50 range (20–4760 ng/mL) against both drug-sensitive and drug-resistant Plasmodium falciparum strains [1]. The isopropoxy group (logP contribution ~0.4–0.6 units higher than ethoxy) alters both membrane permeability and cytochrome P450-mediated O-dealkylation rates relative to linear or smaller alkoxy analogs [1]. Consequently, substituting 5-isopropoxyquinolin-8-amine with 5-methoxyquinolin-8-amine (CAS 30465-68-0, MW 174.20) or 5-ethoxyquinolin-8-amine (CAS 1154275-84-9, MW 188.23, logP 1.50 ) will yield a compound with meaningfully different physicochemical and potentially pharmacological properties, compromising reproducibility in structure-activity relationship (SAR) studies and lead optimization campaigns.

5-Ethoxy or 5-Methoxy Analogs
Smaller alkoxy groups may shift lipophilicity and steric bulk, altering target binding and metabolic O-dealkylation rates in SAR studies.
Unsubstituted 8-Aminoquinoline
Lacks 5-alkoxy substitution that redirects target engagement; reported Hsp90 interaction may not reflect 5-isopropoxy analog profile.

5-Isopropoxyquinolin-8-amine: Differentiation from Analogs


Lipophilicity Compared to Ethoxy and Methoxy Analogs

The isopropoxy group confers higher computed lipophilicity compared to the linear ethoxy and methoxy congeners. While experimentally measured logP values for 5-isopropoxyquinolin-8-amine are not reported in primary literature, the 5-ethoxy analog has a vendor-reported logP of 1.50 , and the isopropoxy substitution adds an additional methylene unit with branching, which structure-property relationship models predict to increase logP by approximately 0.3–0.5 log units. This differential is critical for membrane permeability, plasma protein binding, and off-target promiscuity risk in lead optimization [1].

Lipophilicity Comparison
Cross-study comparable
Estimated logP ≈ 1.8–2.0 vs. ethoxy logP 1.50 and methoxy logP ≈ 1.0–1.2
May support differentiated membrane permeability and off-target promiscuity context
Predicted values; experimental logP not reported in primary literature
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Steric Bulk vs. Smaller Alkoxy Congeners

The molecular weight of 5-isopropoxyquinolin-8-amine (202.25 g/mol) is 14.02 g/mol higher than the ethoxy analog (188.23 g/mol) and 28.05 g/mol higher than the methoxy analog (174.20 g/mol) . The branched isopropoxy group also introduces greater steric bulk (Taft Es or Charton ν parameters) at the 5-position compared to linear ethoxy or methoxy groups, which can influence binding pocket complementarity in target proteins and affect metabolic O-dealkylation rates.

Molecular Weight & Steric Bulk
Cross-study comparable
MW 202.25 g/mol; ΔMW +14.02 vs. ethoxy, +28.05 vs. methoxy
Ligand efficiency metric differentiation context
Branching introduces greater steric bulk at 5-position
Molecular weight Steric parameters Scaffold differentiation

Class-Level Anti-Infective Activity

In a comprehensive study by Jain et al. (2018), a series of 8-quinolinamines bearing 5-alkoxy substituents demonstrated broad-spectrum anti-infective activity. The class exhibited in vitro antimalarial IC50 values ranging from 20 to 4760 ng/mL against drug-sensitive P. falciparum D6 and 22–4760 ng/mL against drug-resistant W2 strains [1]. Antileishmanial activity (IC50 = 0.84–5.0 µg/mL) was comparable to pentamidine (IC50 = 1.4 µg/mL), and promising antifungal activity was observed against Candida spp. (IC50 = 2.89–19.38 µg/mL) and Cryptococcus neoformans (IC50 = 0.67–18.64 µg/mL) [1]. Notably, the most potent analogues within this class contained 5-alkoxy groups of varying chain length, and none exhibited cytotoxicity in mammalian Vero cells [1]. While compound-specific data for 5-isopropoxyquinolin-8-amine were not individually tabulated, the structure falls precisely within the SAR landscape that produced the most active congeners.

Class-Level Anti-Infective Activity
Class-level inference
Class range: antimalarial IC50 20–4760 ng/mL; antileishmanial IC50 0.84–5.0 µg/mL; no Vero cell cytotoxicity reported
Structural alignment with active 5-alkoxy-8-quinolinamine series
Compound-specific data not individually tabulated; class-level SAR inference
Antimalarial Antileishmanial Antimicrobial Broad-spectrum anti-infective

Predicted Boiling Point and Thermal Stability

The predicted boiling point of 5-isopropoxyquinolin-8-amine is 367.7 ± 27.0 °C , which is higher than what would be anticipated for lower-molecular-weight 5-methoxy or 5-ethoxy analogs due to increased van der Waals interactions from the isopropoxy group. While direct comparative experimental boiling point data for the analog series are not published, the molecular weight trend (202.25 vs. 188.23 vs. 174.20 g/mol) consistently predicts higher boiling points for the isopropoxy derivative, which may benefit high-temperature synthetic transformations or vacuum distillation purification protocols.

Predicted Boiling Point
Data to verify
Predicted bp 367.7 ± 27.0 °C; higher than expected for smaller alkoxy analogs
May support process chemistry temperature window context
Computational prediction; experimental confirmation not available
Thermal stability Process chemistry Purification

Dihydroorotase Inhibition and Target Engagement

BindingDB records indicate that 5-isopropoxyquinolin-8-amine (annotated under BDBM50405110) was evaluated for inhibition of the CAD protein dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. While this represents weak inhibition, it provides a quantitative anchor point for target engagement that can be compared against structurally related 8-aminoquinolines. In contrast, the parent 8-aminoquinoline scaffold (quinolin-8-amine) has been reported with an Hsp90 IC50 of 50,000 nM under different assay conditions [2], suggesting that 5-alkoxy substitution redirects target selectivity away from Hsp90 and toward other enzyme families such as dihydroorotase.

Dihydroorotase Inhibition
Cross-study comparable
IC50 = 180,000 nM (mouse Ehrlich ascites, pH 7.37)
Target engagement anchor point for enzyme-targeted library design
Weak inhibition; parent scaffold engages Hsp90 with different selectivity
Enzyme inhibition Dihydroorotase BindingDB Target engagement

Commercial Purity Specifications

The ethoxy analog 5-ethoxyquinolin-8-amine is commercially available at 98% purity from Fluorochem , while 5-isopropoxyquinolin-8-amine is listed at a minimum 95% purity by CymitQuimica . The 5-methoxy analog is distributed by multiple vendors including BOC Sciences and InvivoChem . The slightly lower typical purity specification for the isopropoxy derivative (95% vs. 98% for ethoxy) may reflect the additional synthetic complexity introduced by the branched isopropoxy group, which can complicate both the alkylation step and subsequent purification. Users requiring ≥98% purity for sensitive biological assays should verify lot-specific certificates of analysis when procuring 5-isopropoxyquinolin-8-amine.

Commercial Purity Specification
Cross-study comparable
Min. 95% purity (isopropoxy) vs. 98% purity (ethoxy analog)
Lot-specific COA review recommended for quantitative SAR studies
Synthetic complexity of branched alkoxy may affect purification
Chemical purity Procurement specifications Quality control

5-Isopropoxyquinolin-8-amine: Application Scenarios


Anti-Infective Library Diversity

The ACS Omega study by Jain et al. (2018) demonstrated that 5-alkoxy-8-quinolinamines as a compound class exhibit potent in vitro antimalarial (IC50 = 20–4760 ng/mL), antileishmanial (IC50 = 0.84–5.0 µg/mL), and broad-spectrum antifungal/antibacterial activities without cytotoxicity [1]. 5-Isopropoxyquinolin-8-amine, with its branched isopropoxy substituent, provides a key diversity point within this SAR landscape, offering distinct steric and lipophilic character compared to linear methoxy or ethoxy analogs. Inclusion of this compound in phenotypic screening decks maximizes the chemical space coverage of the 5-alkoxy-8-quinolinamine series and increases the probability of identifying hits with favorable potency-toxicity profiles [1].

Kinase-Focused Medicinal Chemistry

8-Aminoquinoline derivatives have been extensively claimed as kinase inhibitor scaffolds in the patent literature, with substitution at the 5-position modulating both potency and selectivity [2]. The isopropoxy group at C5 provides an intermediate lipophilicity increment (estimated logP ~1.8–2.0) that is higher than ethoxy (logP 1.50 ) but lower than pentyloxy or longer-chain alkoxy variants. This positions 5-isopropoxyquinolin-8-amine as a strategic building block for developing kinase inhibitors where balanced lipophilicity is critical for achieving oral bioavailability while maintaining target potency.

C–H Functionalization with 8-Aminoquinoline Directing Group

The 8-aminoquinoline core is widely employed as a bidentate directing group in transition metal-catalyzed C–H functionalization reactions [3]. 5-Isopropoxyquinolin-8-amine retains this directing capability while the 5-isopropoxy substituent provides a steric and electronic probe for assessing regioselectivity in C–H activation at the remaining quinoline positions. The predicted boiling point of 367.7 °C also supports its use in higher-temperature catalytic transformations where lower-boiling analogs may be less suitable. This compound serves as a versatile starting material for generating diverse 5,8-disubstituted quinoline libraries through sequential C–H functionalization.

Dihydroorotase-Targeted Probe Development

The dihydroorotase IC50 of 180,000 nM (180 µM) reported in BindingDB [4] provides a measurable—though weak—starting point for structure-based optimization. Dihydroorotase is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiproliferative and anti-infective drug discovery. The availability of this quantitative benchmark enables medicinal chemists to design focused analog libraries around the 5-isopropoxyquinolin-8-amine scaffold with the goal of improving potency through systematic substitution at the 8-amino group, the quinoline ring, or the isopropoxy moiety itself.

Application
Selection Property
Validation Focus
Anti-Infective Library Diversity
Branched alkoxy steric and lipophilic character
Class-level SAR landscape coverage; potency-toxicity profile screening
Kinase-Focused Medicinal Chemistry
Intermediate logP contribution for balanced lipophilicity
Oral bioavailability and target potency optimization context
C–H Functionalization Directing Group
Bidentate 8-aminoquinoline core with steric probe
Regioselectivity assessment; high-temperature catalytic transformation context
Dihydroorotase-Targeted Probe Development
Measurable dihydroorotase IC50 benchmark
Structure-based optimization for antiproliferative enzyme target context

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